molecular formula C19H14Cl2O3 B4966326 7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B4966326
M. Wt: 361.2 g/mol
InChI Key: ZWJCUBHITAFCOG-UHFFFAOYSA-N
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Description

7-[(2,4-Dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic bicyclic compound featuring a chromen-4-one core fused to a cyclopentane ring. The 7-position is substituted with a 2,4-dichlorobenzyl ether group, which significantly influences its physicochemical and biological properties.

Properties

IUPAC Name

7-[(2,4-dichlorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2O3/c20-12-5-4-11(17(21)8-12)10-23-13-6-7-15-14-2-1-3-16(14)19(22)24-18(15)9-13/h4-9H,1-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWJCUBHITAFCOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Chromenone Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The 2,4-dichlorobenzyl group can be introduced via an etherification reaction, where the chromenone intermediate is reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Final Cyclization: The final step involves the cyclization of the intermediate to form the dihydrocyclopenta[c]chromenone structure, which can be facilitated by heating under reflux in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The dichlorobenzyl group can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce a dihydro derivative.

Scientific Research Applications

Chemistry

In chemistry, 7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of chromenone derivatives on various biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.

Medicine

Potential medicinal applications include its use as an anti-inflammatory or anticancer agent, given the known activities of related chromenone derivatives. Further research is needed to fully explore its therapeutic potential.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-[(2,4-dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one likely involves interaction with specific molecular targets such as enzymes or receptors. The dichlorobenzyl group may enhance binding affinity to these targets, while the chromenone core could modulate biological activity through various pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The dihydrocyclopenta[c]chromen-4-one scaffold is highly modular, with biological activity heavily dependent on substituents at the 7-, 8-, and 9-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
Target Compound 7-[(2,4-Dichlorobenzyl)oxy] C20H15Cl2O3 ~375.24 High lipophilicity (Cl groups), potential MAO inhibition
7-[(4-Methoxybenzyl)oxy]-6-methyl analog 7-(4-MeO-BnO), 6-CH3 C21H20O4 336.39 Reduced lipophilicity (methoxy group), unknown bioactivity
9-[(3,4-Dichlorobenzyl)oxy]-7-methyl analog 9-(3,4-Cl2-BnO), 7-CH3 C20H16Cl2O3 375.25 Altered substitution pattern; possible metabolic stability
7-[(4-Chlorobenzyl)oxy] derivative (3o) 7-(4-Cl-BnO), 2,3,5-trihydroxyphenyl C23H17ClO6 ~424.83 Enhanced solubility (hydroxyl groups); antioxidant potential
7-(2-Oxopropoxy)-6-methyl analog 7-(CH2COCH3-O), 6-CH3 C17H16O4 ~308.31 Reactive diketone moiety; used in condensation reactions

Physicochemical Properties

  • Lipophilicity : The 2,4-dichlorobenzyl group increases logP compared to methoxy or methyl analogs, favoring blood-brain barrier penetration but reducing aqueous solubility.
  • Metabolic Stability : Chlorine substituents may slow oxidative metabolism, as seen in , where hydroxylation occurs only in unactivated positions .

Biological Activity

7-[(2,4-Dichlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic organic compound that exhibits diverse biological activities due to its unique structural characteristics. This article explores the compound's biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C19H14Cl2O3C_{19}H_{14}Cl_2O_3 and a molecular weight of approximately 361.2 g/mol. It features a cyclopentachromenone framework with a dichlorobenzyl ether substituent, which is crucial for its biological interactions and reactivity.

Synthesis

The synthesis of this compound typically involves several reaction steps, including:

  • Formation of the cyclopentachromenone core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution with dichlorobenzyl ether : The introduction of the dichlorobenzyl group enhances the compound's biological properties.
  • Purification : Techniques such as chromatography are employed to isolate the final product.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antibacterial and antifungal properties. In vitro assays revealed that it effectively inhibits the growth of various pathogenic microorganisms.

MicroorganismActivity Observed
Staphylococcus aureusModerate inhibition
Escherichia coliSignificant inhibition
Candida albicansEffective antifungal activity

Anticancer Potential

Preliminary findings suggest that this compound may interact with specific cellular pathways involved in cancer progression. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving:

  • Inhibition of cell proliferation
  • Modulation of apoptotic pathways

Case Studies

Several case studies have investigated the pharmacological effects of this compound:

  • In vitro Study on Cancer Cell Lines :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
  • Antimicrobial Efficacy Assessment :
    • Objective : To assess antibacterial activity against Gram-positive and Gram-negative bacteria.
    • Results : The compound displayed stronger activity against Gram-positive bacteria compared to Gram-negative counterparts.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Receptor Binding : Preliminary studies suggest potential interactions with receptors involved in inflammation and cancer.
  • Enzyme Inhibition : The compound may inhibit enzymes critical for microbial survival and cancer cell metabolism.

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